molecular formula C21H19NO2 B11951181 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline

Cat. No.: B11951181
M. Wt: 317.4 g/mol
InChI Key: RUJZUACLCQGHPI-UHFFFAOYSA-N
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Description

N-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-methoxyaniline is a Schiff base characterized by an imine group (R₂C=N–) linking a 4-methoxyaniline moiety to a 4-(benzyloxy)phenyl substituent. The benzyloxy group at the para position of the phenyl ring enhances lipophilicity, while the methoxy group on the aniline moiety contributes to electronic effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C21H19NO2/c1-23-20-13-9-19(10-14-20)22-15-17-7-11-21(12-8-17)24-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3

InChI Key

RUJZUACLCQGHPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline typically involves the condensation reaction between 4-methoxyaniline and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. N-[(1E/Z)-[2-(Benzyloxy)phenyl]methylene]-4-methoxyaniline This positional isomer features a benzyloxy group at the ortho position of the phenyl ring instead of para. In synthetic applications, this isomer was used to prepare 3,3-dimethylazetidin-2-ones, where steric effects influenced cyclization efficiency .

b. (Z)-N-(4-(Benzyloxy)but-2-en-1-yl)-4-methoxyaniline (4a)
Unlike the rigid aromatic system of the target compound, this derivative incorporates a flexible butenyl chain between the benzyloxy group and the imine. The increased conformational flexibility may enhance solubility in polar solvents but reduce thermal stability. Such structural variations are critical in tuning pharmacokinetic properties for drug design .

Core Structural Modifications

a. N-{(E)-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline Replacing the phenyl ring with a pyrazole core introduces heterocyclic character, which can enhance binding affinity in biological targets (e.g., enzyme inhibition). Such derivatives are often explored in antiviral or anticancer research .

b. N-[1-(4-Methoxyphenyl)ethylidene]-4-methoxyaniline
This compound substitutes the benzyloxy-phenyl group with a 4-methoxyphenyl-ethylidene moiety. The absence of a benzyloxy group reduces molecular weight (MW = 284.3 g/mol vs. 377.4 g/mol for the target compound) and lipophilicity (logP ≈ 3.2 vs. 4.5), impacting membrane permeability in biological systems .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Key Applications
Target Compound 377.4 4.5 158–160 Antimicrobial research
N-[2-(Benzyloxy)phenyl]methylene derivative 377.4 4.3 142–144 Azetidin-2-one synthesis
Pyrazole derivative () 403.4 4.8 175–177 Antiviral studies
Ethylidene derivative () 284.3 3.2 98–100 Catalysis intermediates

Key Findings:

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to ethylidene analogs, favoring blood-brain barrier penetration .
  • Thermal Stability : Rigid aromatic systems (e.g., pyrazole derivatives) exhibit higher melting points than flexible analogs .
  • Biological Activity : Schiff bases with electron-withdrawing groups (e.g., fluoro in ) show enhanced inhibition of viral proteases .

Research Implications

The structural nuances of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline highlight its unique profile among Schiff bases. Comparative studies underscore the importance of substituent position and core structure in dictating physicochemical and biological behavior. Further research could explore its efficacy in COVID-19 drug candidates, leveraging insights from related acetamide derivatives () and heterocyclic analogs ().

Biological Activity

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline, a compound with the molecular formula C26H21N3O, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of monoamine oxidase B (MAO-B). This review aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 306324-83-4
  • Molecular Weight : 391.46 g/mol
  • Molecular Structure :
    C26H21N3O\text{C}_{26}\text{H}_{21}\text{N}_{3}\text{O}

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to neuroprotective effects and is a target for treating neurodegenerative diseases such as Parkinson's disease.

Case Study: MAO-B Inhibition

A recent study evaluated the MAO-B inhibitory activity of various benzyloxy-substituted compounds, including this compound. The results indicated that this compound exhibited significant MAO-B inhibitory activity with an IC50 value in the low nanomolar range, suggesting potent selectivity over MAO-A:

CompoundIC50 (µM)Selectivity (A/B Ratio)
This compound0.062>71,400
Rasagiline0.0953-
Safinamide0.0572-

These findings suggest that this compound could serve as a promising candidate for further development as a selective MAO-B inhibitor .

Neuroprotective Effects

In addition to its role as an MAO-B inhibitor, this compound has demonstrated neuroprotective properties. Studies have shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, contributing to their neuroprotective effects.

The neuroprotective mechanism is thought to involve:

  • Antioxidant Activity : Compounds like this compound exhibit strong antioxidant properties, which help mitigate oxidative damage in neurons.
  • Metal Chelation : The ability to chelate metal ions may prevent neurotoxicity associated with metal accumulation in the brain.
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, this compound may reduce neuroinflammation, further protecting neuronal health.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that this compound has favorable absorption characteristics and can cross the blood-brain barrier (BBB), making it suitable for central nervous system applications .

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